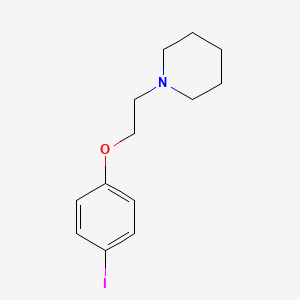
1-(2-(4-Iodophenoxy)ethyl)piperidine
Cat. No. B1316040
M. Wt: 331.19 g/mol
InChI Key: OADCVVWLHQWRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07329654B2
Procedure details


1-[2-(4-Iodo-phenoxy)-ethyl]-piperidine (150 mg, 0.453 mmol) was dissolved in THF and cooled to −78° C. To the reaction mixture was then added n-butyl lithium (2M solution in pentane, 226 μl), slowly over 5 min. The reaction mixture was stirred for 1 h at −78° C. In a separate flask, 2,8-bis-(tert-butyl-dimethyl-silyloxy)-11,12-dihydro-5H-6,13-dioxa-benzo[3,4]cyclohepta[1,2-a]naphthalen-5-ol (28 mg, 0.053 mmol)) was dissolved in THF (1 mL) and added to the reaction mixture containing the 1-[2-(4-Iodo-phenoxy)-ethyl]-piperidine and n-butyl lithium, slowly over 5 min. The reaction mixture was stirred for additional 1 hr. The reaction mixture was quenched by MeOH (0.5 mL), treated with a saturated solution of ammonium chloride (30 mL) and then diluted with diethyl ether (25 mL). The organic layer was separated and washed with brine (15 mL). The organic layer was dried over anhydrous Na2SO4, filtered and the solvent evaporated to yield a crude oil. The crude oil was diluted with toluene (30 mL) and 1 N HCl (6.0 mL) and then stirred for 30 min at room temperature. The reaction mixture was diluted with EtOAc (20 mL) and the organic layer was washed twice with water (20 ml) and with a saturated solution of NaHCO3 (10 ml). The organic layer was separated, dried over anhydrous Na2SO4, filtered and evaporated to yield 1-(2-{4-[2,8-Bis-(tert-butyl-dimethyl-silyloxy)-11,12-dihydro-5H-6,13-dioxa-benzo[3,4]cyclohepta[1,2-a]naphthalen-5-yl]-phenoxy}-ethyl)piperidine as an oil.




Quantity
28 mg
Type
reactant
Reaction Step Four






Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.C([Li])CCC.[C:22]([Si:26]([CH3:57])([CH3:56])[O:27][C:28]1[CH:55]=[CH:54][C:31]2[C:32]3[CH:41](O)[O:40][C:39]4[C:34](=[CH:35][CH:36]=[C:37]([O:43][Si:44]([C:47]([CH3:50])([CH3:49])[CH3:48])([CH3:46])[CH3:45])[CH:38]=4)[C:33]=3[CH2:51][CH2:52][O:53][C:30]=2[CH:29]=1)([CH3:25])([CH3:24])[CH3:23]>C1COCC1.C1(C)C=CC=CC=1.Cl.CCOC(C)=O>[C:22]([Si:26]([CH3:56])([CH3:57])[O:27][C:28]1[CH:55]=[CH:54][C:31]2[C:32]3[CH:41]([C:2]4[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][N:9]5[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]5)=[CH:4][CH:3]=4)[O:40][C:39]4[C:34](=[CH:35][CH:36]=[C:37]([O:43][Si:44]([C:47]([CH3:48])([CH3:49])[CH3:50])([CH3:45])[CH3:46])[CH:38]=4)[C:33]=3[CH2:51][CH2:52][O:53][C:30]=2[CH:29]=1)([CH3:23])([CH3:24])[CH3:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(OCCN2CCCCC2)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
226 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
28 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3O)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(OCCN2CCCCC2)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1 h at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the reaction mixture
|
WAIT
|
Type
|
WAIT
|
|
Details
|
slowly over 5 min
|
|
Duration
|
5 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for additional 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched by MeOH (0.5 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with a saturated solution of ammonium chloride (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with diethyl ether (25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a crude oil
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min at room temperature
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed twice with water (20 ml) and with a saturated solution of NaHCO3 (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3C3=CC=C(OCCN4CCCCC4)C=C3)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
